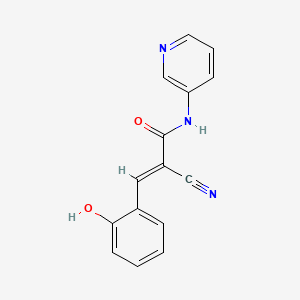
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide is an organic compound that belongs to the class of Schiff bases Schiff bases are compounds containing a C=N bond (azomethine group) and are usually synthesized from the condensation of primary amines and active carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and pyridine-3-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted phenols and other derivatives.
Scientific Research Applications
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Studied for its antiproliferative and antioxidative effects against tumor cell lines.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as urease by binding to the active site and preventing substrate access.
Antiproliferative Effects: The compound exhibits cytotoxic effects against tumor cells by inducing apoptosis and inhibiting cell proliferation.
Antioxidative Effects: The compound can scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide can be compared with other similar Schiff base compounds:
2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol: Similar structure but different functional groups, leading to different chemical properties and applications.
2-(2-hydroxyphenyl)-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one: Another Schiff base with potential urease inhibitory activity.
(E)-1-(2-hydroxyphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one: A compound with similar structural features but different biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.
Properties
CAS No. |
496021-36-4 |
|---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C15H11N3O2/c16-9-12(8-11-4-1-2-6-14(11)19)15(20)18-13-5-3-7-17-10-13/h1-8,10,19H,(H,18,20)/b12-8+ |
InChI Key |
XCZCHEOEDXRVDX-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CN=CC=C2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CN=CC=C2)O |
solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


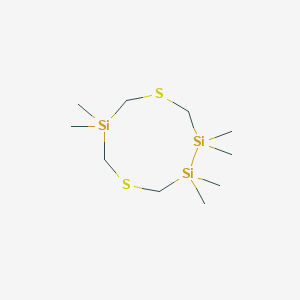
![Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate](/img/structure/B14174544.png)
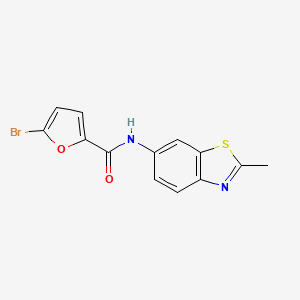
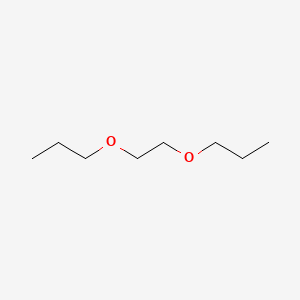
![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
![Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B14174559.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene)](/img/structure/B14174564.png)
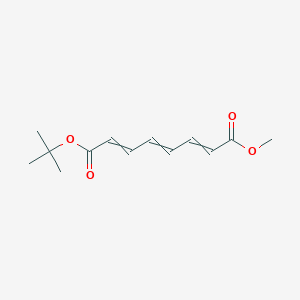
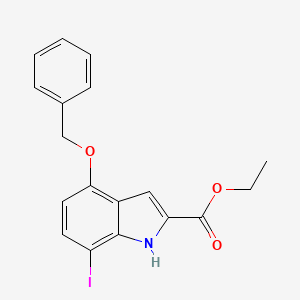
![5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B14174584.png)
![5-[(4-Nitrophenyl)methyl]pyridin-3-ol](/img/structure/B14174586.png)

![[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B14174609.png)
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)
